![molecular formula C17H14BrN5O2 B2402355 7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538352-84-0](/img/structure/B2402355.png)
7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H14BrN5O2 and its molecular weight is 400.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Bromophenyl group: Enhances lipophilicity and may influence biological activity.
- Furan ring : Known to participate in various chemical reactions and may contribute to the compound's pharmacological properties.
- Triazole-pyrimidine core : This scaffold is often associated with anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar scaffolds exhibited IC50 values ranging from 12.9 to 44.6 µg/mL against human liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines, indicating promising anticancer activity compared to standard drugs like doxorubicin (IC50 = 4.0 µg/mL) .
Cell Line | IC50 (µg/mL) | Standard Drug | Standard IC50 (µg/mL) |
---|---|---|---|
HEPG-2 | 12.9 - 44.6 | Doxorubicin | 4.0 |
MCF-7 | 14.7 - 48.7 | Doxorubicin | 4.0 |
The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cell proliferation and survival pathways. Docking studies suggest that the triazolo-pyrimidine scaffold allows for effective binding to enzyme active sites, thereby disrupting their function .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity against various pathogens. Some derivatives have shown moderate inhibitory effects against metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria . The compound's ability to inhibit these enzymes suggests potential applications in treating resistant bacterial infections.
Case Studies
- Synthesis and Evaluation : A recent study synthesized a series of triazolo-thiadiazepines related to this compound and evaluated their antiproliferative effects. The results indicated that modifications at specific positions on the phenyl ring significantly influenced biological activity .
- In Vivo Studies : In vivo studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary results indicate promising outcomes in animal models, warranting further investigation.
特性
IUPAC Name |
7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O2/c1-9-13(15(19)24)14(10-4-6-11(18)7-5-10)23-17(20-9)21-16(22-23)12-3-2-8-25-12/h2-8,14H,1H3,(H2,19,24)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQERMYVFBZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。